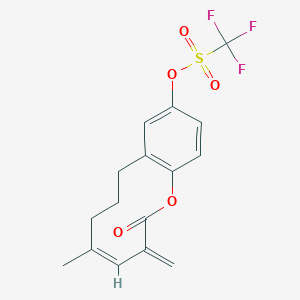
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and a benzoxecin ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote ester formation, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
化学反応の分析
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester is unique due to its combination of a trifluoromethyl group and a benzoxecin ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C16H15F3O5S |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
[(4Z)-5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3/b10-8- |
InChIキー |
BNWWXEVMBIYBHE-NTMALXAHSA-N |
異性体SMILES |
C/C/1=C/C(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
正規SMILES |
CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)

![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)





